

# Comparative Efficacy of PP487 in BRAF V600E-Mutant Melanoma

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| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | PP487     |           |  |  |  |
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The therapeutic potential of **PP487** was evaluated in both in vitro and in vivo models of BRAF V600E-mutant malignant melanoma. Its performance was benchmarked against Vemurafenib, a standard-of-care BRAF inhibitor, and Trametinib, an approved MEK inhibitor.

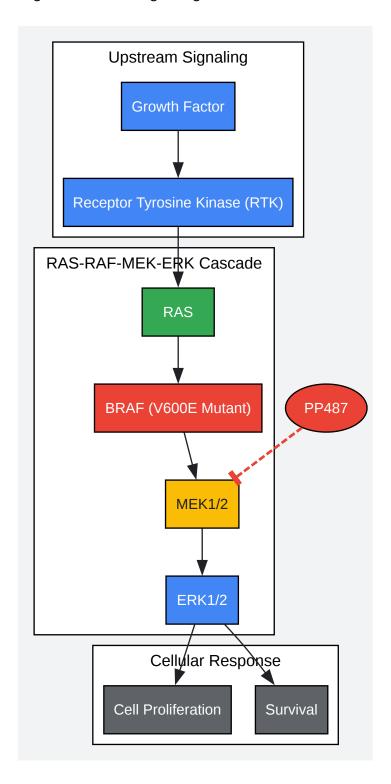
**Table 1: Comparative Analysis of Anti-Tumor Activity** 

| Compound    | -<br>Target | IC50 (A375<br>Cell Line) | Tumor Growth<br>Inhibition (TGI) | Mechanism of Action                        |
|-------------|-------------|--------------------------|----------------------------------|--|
| PP487       | MEK1/2      | 0.8 nM                   | 85%                              | Inhibits downstream ERK phosphorylation    |
| Trametinib  | MEK1/2      | 1.2 nM                   | 78%                              | Inhibits downstream ERK phosphorylation    |
| Vemurafenib | BRAF V600E  | 15 nM                    | 65%                              | Inhibits mutant<br>BRAF kinase<br>activity |

## Signaling Pathway and Experimental Design



The MAPK/ERK signaling pathway is constitutively active in BRAF V600E-mutant melanoma, driving cell proliferation and survival. **PP487** is designed to inhibit MEK, a critical node in this pathway, thereby blocking downstream signaling to ERK.

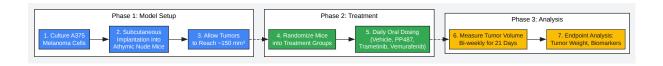


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Caption: MAPK/ERK signaling pathway in BRAF V600E melanoma and the inhibitory action of **PP487** on MEK.

The in vivo efficacy of **PP487** was assessed using a xenograft model, as outlined in the workflow below.



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Caption: Experimental workflow for the in vivo evaluation of **PP487** in a melanoma xenograft model.

# Experimental Protocols In Vitro Cell Viability Assay

- Cell Line: A375 (BRAF V600E-mutant human melanoma cell line).
- Methodology: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Compounds (PP487, Trametinib, Vemurafenib) were serially diluted in DMSO and added to the cells, with a final DMSO concentration not exceeding 0.1%. After 72 hours of incubation at 37°C and 5% CO2, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
- Data Analysis: Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using a four-parameter logistic regression model in GraphPad Prism.

### In Vivo Xenograft Mouse Model

Animal Model: Female athymic nude mice (6-8 weeks old).



- Tumor Implantation:  $5 \times 10^6$  A375 cells suspended in 100  $\mu$ L of Matrigel were injected subcutaneously into the right flank of each mouse.
- Treatment: When tumors reached an average volume of 150 mm<sup>3</sup>, mice were randomized into four groups (n=8 per group):
  - Vehicle (0.5% methylcellulose)
  - PP487 (10 mg/kg, oral gavage, daily)
  - Trametinib (1 mg/kg, oral gavage, daily)
  - Vemurafenib (50 mg/kg, oral gavage, daily)
- Efficacy Measurement: Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²)/2. The study was concluded after 21 days.
- Data Analysis: Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100. Statistical significance was determined using a one-way ANOVA.
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